For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-(Pyrrolidin-1-yl)benzoic Acid
This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and structural information for 4-(Pyrrolidin-1-yl)benzoic acid. The data is compiled from various chemical databases and scientific literature to support research and development activities.
Chemical Identity and Structure
4-(Pyrrolidin-1-yl)benzoic acid is an aromatic carboxylic acid derivative characterized by a benzoic acid core with a pyrrolidine substituent at the para (4-) position.
| Identifier | Value |
| IUPAC Name | 4-(pyrrolidin-1-yl)benzoic acid[1][2] |
| CAS Number | 22090-27-3[1][2][3][4] |
| Molecular Formula | C₁₁H₁₃NO₂[1][2][3][4] |
| SMILES | C1CCN(C1)C2=CC=C(C=C2)C(=O)O[1][2] |
| InChI Key | KPCBFFYRSJPCJH-UHFFFAOYSA-N[1][2][3][4] |
| Synonyms | 4-(1-Pyrrolidinyl)benzoic acid, p-(1-pyrrolidinyl)benzoic acid[1][3] |
Physicochemical Properties
The physical and chemical properties of the compound are summarized below. These values are critical for determining appropriate handling, storage, and application conditions.
| Property | Value | Source |
| Molecular Weight | 191.23 g/mol | [1][3][4] |
| Monoisotopic Mass | 191.094628657 Da | [1][4] |
| Appearance | Solid, Cream-colored powder | [3][4] |
| Melting Point | 224-229 °C (lit.) | [3] |
| pKa (Predicted) | 4.94 ± 0.10 | [4] |
| Storage Temperature | 2-8°C | [3][4] |
Computed Molecular Descriptors
Computational descriptors provide insight into the molecule's behavior in biological systems and its potential for further chemical modification.
| Descriptor | Value | Source |
| Topological Polar Surface Area (TPSA) | 40.5 Ų | [1][4] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 2 | [4] |
| Complexity | 203 | [1][4] |
| XLogP3-AA | 1.9 | [4] |
Safety and Handling
4-(Pyrrolidin-1-yl)benzoic acid is classified with the following hazards. Standard laboratory safety protocols should be followed.
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation[1][3] |
| Eye Irritation | H319 | Causes serious eye irritation[1][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1][3] |
Personal Protective Equipment (PPE): Use of a dust mask (type N95), safety glasses (eyeshields), and chemical-resistant gloves is recommended[3].
Experimental Protocols
Proposed Synthesis: Suzuki-Miyaura Cross-Coupling
While multiple synthetic routes exist, a common and effective method for creating aryl-amine bonds is through palladium-catalyzed cross-coupling reactions. The following is a representative protocol for a Suzuki-Miyaura coupling that could be adapted for the synthesis of related compounds, starting from a halogenated benzoic acid.
Reaction: 4-Bromobenzoic acid + Pyrrolidine -> 4-(Pyrrolidin-1-yl)benzoic acid (This is a conceptual representation; typically a boronic acid derivative of pyrrolidine would be used, or more commonly, a Buchwald-Hartwig amination would be employed. A more direct synthesis is Nucleophilic Aromatic Substitution).
A More Direct Proposed Synthesis: Nucleophilic Aromatic Substitution
A more direct and common approach for this specific structure involves the nucleophilic aromatic substitution of a 4-halobenzoic acid (preferably 4-fluorobenzoic acid) with pyrrolidine.
Materials:
-
4-Fluorobenzoic acid (1.0 eq)
-
Pyrrolidine (2.0-3.0 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF)
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add 4-fluorobenzoic acid, the solvent, and the base.
-
Stir the mixture under an inert atmosphere.
-
Add pyrrolidine dropwise to the mixture.
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Acidify the mixture with an aqueous acid (e.g., 1M HCl) to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Proposed workflow for the synthesis of 4-(Pyrrolidin-1-yl)benzoic acid.
Product Characterization
The identity and purity of the synthesized compound must be confirmed through analytical techniques.
Caption: Standard workflow for the analytical characterization of the final product.
Spectral Data Interpretation
While specific spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the benzene ring (typically two doublets in the 6.5-8.0 ppm region), signals for the pyrrolidine ring protons (two multiplets, often referred to as α- and β-protons, in the 1.8-3.5 ppm region), and a broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: The spectrum would display signals for the quaternary carbons of the benzene ring, the CH carbons of the benzene ring, the two distinct carbons of the pyrrolidine ring, and the carbonyl carbon of the carboxylic acid (typically >165 ppm).
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 191. Key fragmentation patterns would likely include the loss of the hydroxyl radical (M-17) to give [C₁₁H₁₂NO]⁺ at m/z 174, and the loss of the carboxyl group (M-45) to give [C₁₀H₁₂N]⁺ at m/z 146. The base peak is often the benzoyl cation fragment [C₇H₅O]⁺ at m/z 105, resulting from the cleavage of the C-N bond, though this is more characteristic of benzoic acid itself[5].
Biological Activity and Applications
The pyrrolidine ring is a significant scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds[6]. While 4-(Pyrrolidin-1-yl)benzoic acid itself is primarily a building block, its derivatives have been investigated for various therapeutic applications. For instance, related structures have been synthesized and evaluated as potent antagonists for Very Late Antigen-4 (VLA-4), which is implicated in inflammatory conditions like asthma[7]. The core structure serves as a valuable starting point for developing novel therapeutic agents. Derivatives have also been explored for their potential antibacterial properties[8][9].
References
- 1. 4-(Pyrrolidin-1-yl)benzoic acid | C11H13NO2 | CID 2795515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(PYRROLIDIN-1-YL)BENZOIC ACID | CAS 22090-27-3 [matrix-fine-chemicals.com]
- 3. 4-(1-吡咯烷基)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. iris.unipa.it [iris.unipa.it]
- 7. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
